Aluminum calcium phosphate

Description

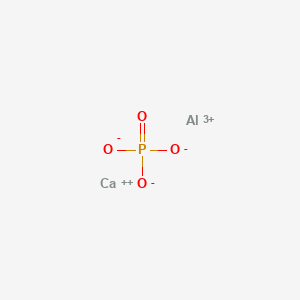

Aluminum calcium phosphate (AlCaPO₄) is a mixed-metal phosphate compound with the molecular formula HAlCaO₅P (molar mass: 179.037 g/mol) . It is structurally characterized by the coexistence of aluminum (Al³⁺) and calcium (Ca²⁺) ions bonded to phosphate (PO₄³⁻) groups. This compound finds applications in diverse fields, including:

- Vaccine adjuvants: Enhances immune responses by promoting antigen uptake and presentation .

- Phosphate binders: Used in medical settings to manage hyperphosphatemia in renal failure patients .

- Materials science: Acts as a heat-resistant binder in ceramics and composites .

Its dual metal composition allows synergistic properties, combining the stability of aluminum phosphates with the biocompatibility of calcium phosphates.

Properties

CAS No. |

34767-10-7 |

|---|---|

Molecular Formula |

AlCaO4P+2 |

Molecular Weight |

162.03 g/mol |

IUPAC Name |

aluminum;calcium;phosphate |

InChI |

InChI=1S/Al.Ca.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+3;+2;/p-3 |

InChI Key |

ZMPZURBYCNDNBN-UHFFFAOYSA-K |

SMILES |

[O-]P(=O)([O-])[O-].[Al+3].[Ca+2] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Al+3].[Ca+2] |

Synonyms |

aluminum calcium phosphate calcium aluminium phosphate calcium aluminum phosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

Vaccine Adjuvants: Calcium phosphate nanoparticles elicit Th1 and cytotoxic T-cell responses, addressing a key limitation of aluminum hydroxide . This compound’s hybrid structure may combine these benefits .

Medical Safety :

- In dialysis patients, calcium carbonate reduces serum phosphorus as effectively as aluminum hydroxide but avoids aluminum toxicity. This compound could offer a balanced approach .

Q & A

Q. What experimental methods are commonly used to synthesize and characterize aluminum calcium phosphate compounds?

- Methodology : Synthesis often involves co-precipitation or sol-gel techniques, where calcium and aluminum salts are reacted with phosphate precursors under controlled pH and temperature. Characterization typically employs X-ray diffraction (XRD) to confirm crystallinity (e.g., monetite or quartz phases in geopolymers) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. For example, biphasic calcium phosphates with dopants like Zn²⁺ are synthesized via aqueous solutions and analyzed using XRD and FTIR to assess phase purity .

Q. How do calcium and aluminum ions interact with phosphate in aqueous solutions?

- Methodology : Density functional theory (DFT) studies quantify binding affinities. Divalent cations (Ca²⁺, Mg²⁺) preferentially bind phosphate via electrostatic interactions, while trivalent cations (Al³⁺, Fe³⁺) exhibit higher affinity for oxalate. Experimental validation includes measuring complexation energies in aqueous media using thermodynamic models .

Q. What are the primary challenges in quantifying phosphate binding efficiency in vitro?

- Methodology : Use resin-based ion-exchange assays or simulated biological fluids (e.g., modified PVK broth) to measure soluble phosphate levels. Challenges include pH-dependent reversibility of Al³⁺-PO₄³⁻ complexes and competition from organic acids. For example, AlPO₄ solubilization by phosphate-solubilizing bacteria (PSB) is limited by organic acid interference, requiring pH monitoring and enzyme activity assays (e.g., phytase) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy as a phosphate binder be resolved in clinical versus laboratory studies?

- Methodology : Clinical trials (e.g., randomized prospective studies in dialysis patients) often report aluminum hydroxide’s superior phosphate-binding capacity compared to calcium acetate or carbonate. However, lab studies highlight Ca²⁺’s higher solubilization efficiency. To reconcile these, use in vitro models mimicking gastrointestinal conditions (e.g., variable pH, competing ions) and validate with in vivo pharmacokinetic data. Note that calcium carbonate’s efficacy improves when administered fasting, as shown in hemodialysis studies .

Q. What advanced techniques are used to study the remineralization potential of this compound in biomedical applications?

- Methodology : Employ transverse wavelength-independent microradiography (TWIM) or scanning electron microscopy (SEM) to monitor mineral deposition in demineralized enamel or bone defects. For instance, CPP-ACP (casein phosphopeptide-amorphous calcium phosphate) nanocomposites are tested using artificial lesions on human enamel slabs, with diffusion rates quantified via ion activity products .

Q. How do microbial interactions influence the bioavailability of this compound in soil systems?

- Methodology : Conduct soil column experiments with PSB strains (e.g., Trichoderma isolates) to measure solubilization of Ca₃(PO₄)₂, AlPO₄, and FePO₄. Use modified PVK broth to assess organic acid production (e.g., citric, oxalic acids) and phytase activity. Correlation analyses between pH, phosphate solubilization index (PSI), and soluble P levels can clarify mechanistic pathways .

Q. What computational approaches predict the stability and reactivity of this compound complexes?

- Methodology : DFT simulations calculate formation energies for cation-phosphate complexes in aqueous environments. For example, studies comparing Ca²⁺, Al³⁺, and La³⁺ binding to phosphate validate experimental trends, such as neodymium’s potential as an oxalate binder. Supplementary tables listing formation energies for all complexes are critical for reproducibility .

Methodological Considerations

- Data Contradictions : Address discrepancies (e.g., lab vs. clinical efficacy) by standardizing experimental conditions (pH, ion concentrations) and incorporating kinetic studies to track ion release rates.

- Material Characterization : Always pair XRD with elemental analysis (EDS) to detect impurities in synthesized compounds, as Al³⁺ can form amorphous phases that XRD alone may miss .

- Biological Models : For in vivo studies, monitor serum aluminum levels (via ICP-MS) to avoid toxicity, as seen in TPN-dependent patients with hypercalcemia linked to aluminum contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.